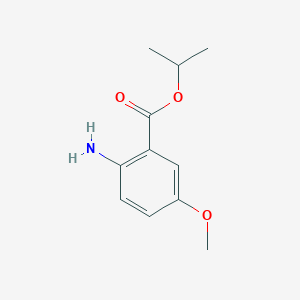

Propan-2-yl 2-amino-5-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propan-2-yl 2-amino-5-methoxybenzoate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-amino-5-methoxybenzoate typically involves the esterification of 2-amino-5-methoxybenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-amino-5-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Propan-2-yl 2-amino-5-methoxybenzoate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in studies involving enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-amino-5-methoxybenzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and protein binding .

Comparison with Similar Compounds

Similar Compounds

- Propan-2-yl 2-amino-4-methoxybenzoate

- Propan-2-yl 2-amino-3-methoxybenzoate

- Propan-2-yl 2-amino-6-methoxybenzoate

Uniqueness

Propan-2-yl 2-amino-5-methoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .

Biological Activity

Propan-2-yl 2-amino-5-methoxybenzoate, commonly referred to as a methoxybenzoate derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C11H15NO3

- Molecular Weight : 211.25 g/mol

- Functional Groups :

- Methoxy group (-OCH3)

- Amino group (-NH2)

This compound's unique substitution pattern on the benzene ring contributes to its distinct chemical and biological properties, making it valuable for research applications in medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity and receptor signaling pathways, leading to a range of biological effects such as:

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic Properties : Studies suggest that it may act similarly to analgesics by affecting pain pathways in the central nervous system.

- Antioxidant Activity : Preliminary data indicate that it may possess antioxidant properties, potentially reducing oxidative stress in cells.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

-

Anti-inflammatory Activity :

- A study demonstrated that derivatives of methoxybenzoates exhibit significant inhibition of nitric oxide production in macrophages, indicating potential anti-inflammatory properties.

- Antioxidant Activity :

- Antimicrobial Properties :

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, this compound was tested for its ability to inhibit the production of inflammatory mediators in LPS-stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls, supporting its use as a potential anti-inflammatory agent.

Case Study 2: Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The compound exhibited a concentration-dependent scavenging effect, with an IC50 value comparable to known antioxidants like vitamin C, indicating its potential as a natural antioxidant .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with similar compounds:

| Compound Name | Anti-inflammatory | Antioxidant | Antimicrobial |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| Propan-2-yl 2-amino-4-methoxybenzoate | Moderate | Yes | Yes |

| Propan-2-yl 2-amino-6-methoxybenzoate | Yes | Moderate | Yes |

This table illustrates that while this compound shares some properties with its analogs, its specific activity profile may offer unique therapeutic advantages.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

propan-2-yl 2-amino-5-methoxybenzoate |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-11(13)9-6-8(14-3)4-5-10(9)12/h4-7H,12H2,1-3H3 |

InChI Key |

SPSQFWMQRFUSOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.